molecular formula C12H14ClN3 B3175519 2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine CAS No. 957483-10-2

2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine

Cat. No.: B3175519
CAS No.: 957483-10-2
M. Wt: 235.71 g/mol
InChI Key: LFNXMAPWHMZXQK-UHFFFAOYSA-N
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Description

2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine is an organic compound with the molecular formula C12H14ClN3. This compound is known for its unique structure, which includes a pyrazole ring substituted with a chloro-phenyl group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine typically involves the reaction of 2-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the introduction of the amine group through a nucleophilic substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro-phenyl group can undergo substitution reactions with electrophiles such as halogens or nitro groups.

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include halogens, nitric acid, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-phenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine can be compared with other similar compounds, such as:

    2-[1-(2-Bromo-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine: Similar structure but with a bromo group instead of a chloro group.

    2-[1-(2-Fluoro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine: Similar structure but with a fluoro group instead of a chloro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)ethyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-8-7-12(14)16(15-8)9(2)10-5-3-4-6-11(10)13/h3-7,9H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNXMAPWHMZXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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